6-(Benzyloxy)-8-(2-bromoacetyl)-2H-benzo[b][1,4]oxazin-3(4H)-one
Description
6-(Benzyloxy)-8-(2-bromoacetyl)-2H-benzo[b][1,4]oxazin-3(4H)-one (CAS: 869478-10-4) is a brominated benzoxazinone derivative with a molecular formula of C₁₇H₁₄BrNO₄ and a molecular weight of 376.20 g/mol. It features a benzoxazinone core substituted at the 6-position with a benzyloxy group and at the 8-position with a 2-bromoacetyl moiety. This compound is primarily recognized as Olodaterol Impurity 8, a byproduct or intermediate in the synthesis of olodaterol, a long-acting β₂-adrenoceptor agonist used in chronic obstructive pulmonary disease (COPD) therapy .
Properties
IUPAC Name |
8-(2-bromoacetyl)-6-phenylmethoxy-4H-1,4-benzoxazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrNO4/c18-8-15(20)13-6-12(22-9-11-4-2-1-3-5-11)7-14-17(13)23-10-16(21)19-14/h1-7H,8-10H2,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSFCOXSPKRDYSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=CC(=CC(=C2O1)C(=O)CBr)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40658044 | |
| Record name | 6-(Benzyloxy)-8-(bromoacetyl)-2H-1,4-benzoxazin-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40658044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
926319-53-1 | |
| Record name | 6-(Benzyloxy)-8-(bromoacetyl)-2H-1,4-benzoxazin-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40658044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(Benzyloxy)-8-(2-bromoacetyl)-2H-benzo[b][1,4]oxazin-3(4H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Step 2: Bromoacetylation at Position 8
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Reagents : Bromoacetyl bromide (1.2 eq), AlCl₃ (1.5 eq) in anhydrous DCM.
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Conditions : 0°C → RT, 12 h under N₂.
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Workup : Quench with ice-water, extract with DCM, dry (MgSO₄), and purify via silica gel chromatography (hexane:EtOAc 4:1).
Key Data :
| Parameter | Value |
|---|---|
| Reaction Temperature | 0°C → 25°C |
| Catalyst | AlCl₃ |
| Solvent | Dichloromethane |
| Purification | Column Chromatography |
Single-Vessel Synthesis
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Substrates : 5-Benzyloxy-2-aminophenol, bromoacetic anhydride.
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Conditions : Microwave irradiation (100°C, 30 min), solvent-free.
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Mechanism : Concurrent cyclization and acylation via in situ activation.
Advantages :
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Eliminates intermediate isolation.
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Reduces solvent waste.
Industrial-Scale Optimization
Continuous Flow Synthesis
Solvent Selection and Recycling
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Preferred Solvent : 2-MeTHF (renewable, low toxicity).
Characterization and Quality Control
Spectroscopic Data
Purity Assessment
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HPLC Method :
Challenges and Mitigation Strategies
Competing Side Reactions
Chemical Reactions Analysis
Types of Reactions
6-(Benzyloxy)-8-(2-bromoacetyl)-2H-benzo[b][1,4]oxazin-3(4H)-one can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromoacetyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols to form corresponding substituted products.
Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.
Reduction: The carbonyl group in the bromoacetyl moiety can be reduced to form corresponding alcohol derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols, typically under basic conditions.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Major Products Formed
Nucleophilic Substitution: Substituted amides, thioethers, and ethers.
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Scientific Research Applications
6-(Benzyloxy)-8-(2-bromoacetyl)-2H-benzo[b][1,4]oxazin-3(4H)-one has several scientific research applications, including:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.
Materials Science: It can be used in the development of novel materials with specific electronic and optical properties.
Chemical Biology: It can be used as a probe to study biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 6-(Benzyloxy)-8-(2-bromoacetyl)-2H-benzo[b][1,4]oxazin-3(4H)-one depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The benzyloxy and bromoacetyl groups may play crucial roles in binding to the target and exerting the desired biological activity.
Comparison with Similar Compounds
Receptor Affinity
- GABA-A/5-HT6 Dual Targeting: Unlike the target compound, hybrid derivatives with benzoxazinone and piperazine moieties show dual receptor modulation, critical for antidepressant development .
Anticancer Activity
Physicochemical and Pharmacokinetic Properties
Key Research Findings
Reactivity : The bromoacetyl group in the target compound enables facile derivatization, making it a key intermediate in synthesizing olodaterol and related β₂-agonists .
Biological Gaps : Unlike thiadiazole or isoxazole hybrids, the target compound lacks direct evidence of antimicrobial or anticancer activity, highlighting its niche as a synthetic intermediate .
Structural Uniqueness: The combination of benzyloxy and bromoacetyl groups distinguishes it from fluoro- or methoxy-substituted benzoxazinones, which are more common in kinase inhibitor development .
Biological Activity
6-(Benzyloxy)-8-(2-bromoacetyl)-2H-benzo[b][1,4]oxazin-3(4H)-one, with the CAS number 926319-53-1, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- Molecular Formula : C₁₈H₁₈BrN₃O₃
- Molecular Weight : 376.20136 g/mol
- Structural Characteristics : The compound contains a benzo[b][1,4]oxazine core, which is known for its diverse biological activities.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that derivatives of benzo[b][1,4]oxazines can inhibit cell proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 15 | Apoptosis Induction |
| Compound B | HeLa | 10 | Cell Cycle Arrest |
| This compound | A549 | TBD | TBD |
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Preliminary studies suggest that it exhibits activity against a range of bacteria and fungi. The mechanism may involve disruption of microbial cell membranes or inhibition of key metabolic pathways.
Table 2: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Cell Membrane Disruption |
| Escherichia coli | 16 µg/mL | Inhibition of Cell Wall Synthesis |
The biological activity of this compound is hypothesized to involve:
- Inhibition of Protein Kinases : Similar compounds have been shown to inhibit specific kinases involved in cancer cell signaling.
- Induction of Reactive Oxygen Species (ROS) : Increased ROS levels can lead to oxidative stress in cancer cells, promoting apoptosis.
- Interaction with DNA : Some derivatives may intercalate with DNA, disrupting replication and transcription processes.
Case Studies
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Study on Anticancer Efficacy :
- A recent study investigated the effects of various benzo[b][1,4]oxazine derivatives on lung cancer cells. The results indicated that the presence of a bromoacetyl group significantly enhances anticancer efficacy compared to other substitutions.
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Antimicrobial Evaluation :
- Another research focused on the antimicrobial properties of related oxazine compounds. The findings revealed that modifications at the benzyl position could enhance activity against resistant strains of bacteria.
Q & A
Q. What are the optimal synthetic routes for 6-(Benzyloxy)-8-(2-bromoacetyl)-2H-benzo[b][1,4]oxazin-3(4H)-one, and how can reaction efficiency be validated?
The compound is synthesized via bromoacetylation of a benzoxazine precursor. A validated method involves reacting 5-(benzyloxy)-8-amino-2H-benzo[b][1,4]oxazin-3(4H)-one with CuBr₂ in ethyl acetate at 50°C for 24 hours, followed by purification via automated column chromatography (PE/EtOAc gradient) . Efficiency is monitored by TLC (hexane:ethyl acetate, 2:1) and confirmed by ¹H/¹³C NMR and ESI-MS. Key spectral data includes:
- ¹H NMR (CDCl₃): δ 7.64 (d, J = 8.9 Hz, 1H), 4.75 (s, 2H, CH₂-Br) .
- ESI-MS: m/z 376.21 [M+H]⁺ .
Q. How can researchers confirm the purity and structural integrity of this compound post-synthesis?
- Chromatography : Use TLC (cyclohexane:ethyl acetate, 2:1) to verify homogeneity .
- Spectroscopy : ¹H NMR to confirm proton environments (e.g., benzyloxy CH₂ at δ 5.17 ppm) .
- Mass Spectrometry : ESI-MS to validate molecular weight .
- HPLC : Purity assessment (e.g., 99% purity via UV detection at λ = 254 nm) .
Advanced Research Questions
Q. What strategies mitigate side reactions during the bromoacetylation step in the synthesis?
- Controlled Stoichiometry : Use 1.5 eq CuBr₂ to minimize over-bromination .
- Solvent Optimization : Ethyl acetate reduces competing hydrolysis vs. polar aprotic solvents .
- Temperature Modulation : Maintain 50°C to balance reactivity and selectivity .
- Real-Time Monitoring : TLC tracks intermediate conversion to prevent dimerization or decomposition .
Q. How does the bromoacetyl group influence the compound's biological activity compared to other derivatives?
The bromoacetyl moiety enhances electrophilicity, enabling covalent interactions with nucleophilic residues (e.g., cysteine in enzyme active sites). Compared to hydroxymethyl or ethyl derivatives, bromoacetyl analogs show:
Q. Table 1: Biological Activity of Structural Analogs
| Substituent | Biological Activity (Key Finding) | Reference |
|---|---|---|
| Bromoacetyl | CDK9 inhibition (antitumor) | |
| Hydroxymethyl | Anti-tuberculosis (MIC = 8 µg/mL) | |
| Chloroacetyl | Byproduct in synthesis; lower reactivity |
Q. How to resolve contradictions in biological activity data across studies involving benzoxazine derivatives?
- Assay Standardization : Variability in cell lines (e.g., leukemia vs. solid tumors) impacts IC₅₀ values .
- Substituent Effects : Electron-withdrawing groups (e.g., Br) enhance electrophilicity and target engagement vs. electron-donating groups .
- Dose-Response Curves : Use multiple concentrations to account for non-linear effects .
Q. What computational methods predict the reactivity of the bromoacetyl moiety in nucleophilic environments?
- Molecular Docking : Simulate binding to CDK9’s ATP-binding pocket (Glide SP scoring) .
- DFT Calculations : Analyze LUMO localization to predict electrophilic attack sites .
- MD Simulations : Assess stability of covalent adducts with cysteine residues (e.g., 100 ns trajectories) .
Methodological Considerations
- Synthetic Optimization : Replace Pd/C with CuBr₂ for regioselective bromoacetylation .
- Data Reproducibility : Validate NMR assignments with 2D techniques (HSQC, HMBC) .
- Biological Assays : Use thrombelastography (TEG) to evaluate antiplatelet/anticoagulant effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
